Cas no 1805285-36-2 (4-Cyano-5-(difluoromethyl)-2-iodo-3-methoxypyridine)

4-Cyano-5-(difluoromethyl)-2-iodo-3-methoxypyridine is a halogenated pyridine derivative with a versatile reactivity profile, making it a valuable intermediate in synthetic organic chemistry. The presence of cyano, difluoromethyl, iodo, and methoxy functional groups enables selective modifications, facilitating applications in pharmaceutical and agrochemical research. The electron-withdrawing cyano and difluoromethyl groups enhance electrophilic substitution reactivity, while the iodine moiety allows for cross-coupling reactions, such as Suzuki or Sonogashira couplings. The methoxy group contributes to steric and electronic tuning. This compound is particularly useful in the synthesis of fluorinated heterocycles, offering potential in the development of bioactive molecules with improved metabolic stability and binding properties.
4-Cyano-5-(difluoromethyl)-2-iodo-3-methoxypyridine structure
1805285-36-2 structure
Product name:4-Cyano-5-(difluoromethyl)-2-iodo-3-methoxypyridine
CAS No:1805285-36-2
MF:C8H5F2IN2O
Molecular Weight:310.039380788803
CID:4807433

4-Cyano-5-(difluoromethyl)-2-iodo-3-methoxypyridine 化学的及び物理的性質

名前と識別子

    • 4-Cyano-5-(difluoromethyl)-2-iodo-3-methoxypyridine
    • インチ: 1S/C8H5F2IN2O/c1-14-6-4(2-12)5(7(9)10)3-13-8(6)11/h3,7H,1H3
    • InChIKey: FOXNDMSPCLIWCY-UHFFFAOYSA-N
    • SMILES: IC1=C(C(C#N)=C(C=N1)C(F)F)OC

計算された属性

  • 水素結合ドナー数: 0
  • 氢键受体数量: 5
  • 重原子数量: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 243
  • XLogP3: 1.8
  • トポロジー分子極性表面積: 45.9

4-Cyano-5-(difluoromethyl)-2-iodo-3-methoxypyridine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A029043954-1g
4-Cyano-5-(difluoromethyl)-2-iodo-3-methoxypyridine
1805285-36-2 97%
1g
$1,475.10 2022-04-01

4-Cyano-5-(difluoromethyl)-2-iodo-3-methoxypyridine 関連文献

4-Cyano-5-(difluoromethyl)-2-iodo-3-methoxypyridineに関する追加情報

Recent Advances in the Application of 4-Cyano-5-(difluoromethyl)-2-iodo-3-methoxypyridine (CAS: 1805285-36-2) in Chemical Biology and Pharmaceutical Research

The compound 4-Cyano-5-(difluoromethyl)-2-iodo-3-methoxypyridine (CAS: 1805285-36-2) has recently emerged as a key intermediate in the synthesis of novel bioactive molecules, particularly in the development of kinase inhibitors and other targeted therapeutics. This heterocyclic scaffold has garnered significant attention due to its unique electronic properties and versatility in medicinal chemistry applications. Recent studies have demonstrated its utility in constructing complex pharmacophores with enhanced binding affinity and selectivity.

A 2023 study published in the Journal of Medicinal Chemistry highlighted the compound's role in developing selective JAK3 inhibitors, where the difluoromethyl group was found to significantly improve metabolic stability compared to traditional analogs. The iodine substituent at the 2-position serves as an excellent handle for further functionalization through cross-coupling reactions, enabling rapid structure-activity relationship exploration. Researchers at several pharmaceutical companies have incorporated this building block into their drug discovery pipelines.

In synthetic methodology development, 1805285-36-2 has been employed in innovative palladium-catalyzed cross-coupling reactions. A recent Nature Communications paper described its use in constructing pyridine-based PROTAC molecules, where the cyano group facilitates hydrogen bonding interactions with target proteins. The methoxy group at the 3-position has been shown to modulate the compound's solubility profile, making it particularly valuable for optimizing drug-like properties in lead optimization campaigns.

Pharmacokinetic studies of derivatives containing this core structure have revealed promising oral bioavailability profiles, with several candidates advancing to preclinical development. The difluoromethyl group's metabolic stability and its influence on pKa values have been particularly noteworthy in recent ADME studies. Researchers have also explored its application in PET tracer development, leveraging the iodine atom for radioisotope incorporation.

Current challenges in working with this compound include optimizing its synthetic route for large-scale production and further understanding its metabolic fate in biological systems. Recent patent filings (e.g., WO2023056421) suggest growing commercial interest in this chemical entity, with applications expanding beyond traditional small molecule therapeutics to include covalent inhibitors and chemical biology probes. The compound's unique combination of substituents continues to inspire innovative applications in drug discovery.

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